Physicochemical Properties of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid
The compound's predicted physicochemical properties provide a baseline for comparison with other building blocks, though no comparative functional data exists. The reported properties are solely from vendor datasheets and computational predictions .
| Evidence Dimension | Predicted physicochemical properties |
|---|---|
| Target Compound Data | Molecular Weight: 282.21 g/mol; pKa: 4.26±0.10; LogP: 4.19590 |
| Comparator Or Baseline | None (standalone data) |
| Quantified Difference | Not applicable |
| Conditions | Computational prediction (ACD/Labs) |
Why This Matters
These properties define the compound's baseline identity but do not differentiate it from analogs.
